molecular formula C18H16F2N2O5 B2740198 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 1396774-00-7

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide

Cat. No. B2740198
CAS RN: 1396774-00-7
M. Wt: 378.332
InChI Key: PYKDOTQRDLNVGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another example is the synthesis of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide by the Schiff base method .

Scientific Research Applications

Anticancer Properties

Chalcones, including the compound , exhibit promising anticancer activity. They interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth . Further research could explore its specific mechanisms of action and potential as a targeted therapy.

HDAC Inhibition

The intermediary compound synthesized from this compound has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a role in epigenetic regulation and cancer therapy.

Structural Diversity for Bioactivity

Combining quinoline and benzodioxol moieties offers structural diversity. Researchers could explore bioactivity by studying the fusion of these chemical nuclei .

Other Pharmacological Activities

Quinoline derivatives exhibit antimalarial, antitumor, antibacterial, and anti-oxidant properties . Investigating whether this compound shares similar activities is worthwhile.

Novel Indole Derivatives

Considering the compound’s structural features, it might serve as a precursor for novel indole derivatives with potential biological activity .

Future Directions

While specific future directions for this compound were not found, similar compounds have shown promise in various areas. For example, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-12(19)13(20)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKDOTQRDLNVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide

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